5-bromo-6-chloro-N-methylpyrimidin-4-amine
Overview
Description
5-bromo-6-chloro-N-methylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C5H5BrClN3. It is known for its role as a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK), a critical protein involved in the signaling of B-cell antigen receptors in lymphoid cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-N-methylpyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination and chlorination of N-methylpyrimidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent, such as bromine and chlorine gas, at a specific temperature and pressure to ensure the selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-chloro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-6-chloro-N-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its role as a BTK inhibitor makes it valuable in studying B-cell receptor signaling pathways.
Medicine: It has potential therapeutic applications in treating diseases related to B-cell dysfunction, such as certain types of leukemia and lymphoma.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-N-methylpyrimidin-4-amine involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the development and functioning of B-cells. By inhibiting BTK, the compound can disrupt the signaling pathway, leading to reduced B-cell proliferation and survival. This mechanism is particularly useful in treating B-cell related diseases.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-methylpyrimidin-4-amine: Similar structure but lacks the bromine atom.
5-bromo-N-methylpyrimidin-4-amine: Similar structure but lacks the chlorine atom.
5-bromo-6-chloropyrimidin-4-amine: Similar structure but lacks the N-methyl group.
Uniqueness
5-bromo-6-chloro-N-methylpyrimidin-4-amine is unique due to its dual halogenation (bromine and chlorine) and the presence of the N-methyl group. This combination of substituents enhances its biological activity and specificity as a BTK inhibitor compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-6-chloro-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c1-8-5-3(6)4(7)9-2-10-5/h2H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTOKOBUEJUSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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